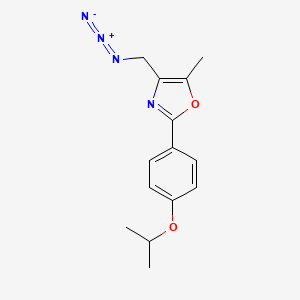

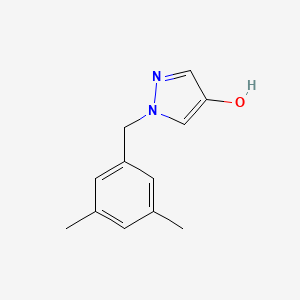

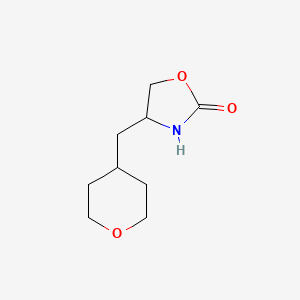

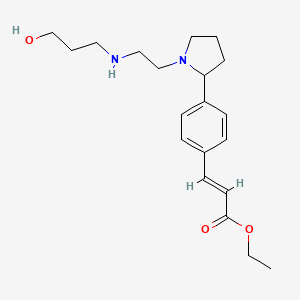

![molecular formula C15H12ClIO2 B1409013 6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1673514-74-3](/img/structure/B1409013.png)

6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine

Vue d'ensemble

Description

6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine is a synthetic compound that has been studied for its potential in scientific research applications. This compound is a member of the benzyl group and belongs to the class of heterocyclic compounds. It is a versatile compound with a wide range of potential applications in the laboratory setting. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Applications De Recherche Scientifique

Biosynthetic Hypothesis and Metabolite Synthesis

The compound has been studied in the context of biosynthetic pathways involving the Diels-Alder reaction cascades. For instance, research into the metabolites produced by the plant endophytic fungus Pestalotiopsis fici revealed complex molecules with chlorinated spiro[benzo[d][1,3]dioxine-2,7'-bicyclo[2.2.2]octane]-4,8'-dione skeletons. These findings provide evidence for a biosynthetic hypothesis involving diversified Diels-Alder reaction cascades, demonstrating the compound's relevance in understanding natural product synthesis and potentially guiding the development of novel synthetic methodologies (Liu et al., 2013).

Synthesis of Polychlorinated Dibenzodioxins

Polychlorinated dibenzo-p-dioxins (PCDDs), closely related to the structural motif of 6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine, have been synthesized through the micro-scale pyrolysis of different polychlorophenates. This research provides insights into the formation of toxic PCDDs in industrial processes and environmental pollution, highlighting the compound's significance in environmental chemistry and toxicology studies (Buser, 1975).

Antitumor Activity

Research into related benzodioxine derivatives has shown potential antitumor activity, indicating the relevance of this compound in medicinal chemistry. The synthesis and evaluation of these derivatives as inhibitors of biological targets, such as dihydrofolate reductase, underscore their potential application in developing new anticancer agents (Grivsky et al., 1980).

Chemical Synthesis and Structural Characterization

The compound also plays a role in the synthesis and structural characterization of novel organic molecules, including those with potential applications in materials science and pharmaceuticals. For instance, synthesis of diazadibenzoperylenes and characterization of their structural, optical, redox, and coordination properties provide valuable information for the development of new materials with specific optical and electronic characteristics (Würthner et al., 2002).

Molecular Docking Studies

Moreover, the compound's framework is essential in molecular docking studies to explore the therapeutic potential of phenolic compounds against human diseases. These studies highlight the importance of structural analogs of this compound in drug discovery, offering insights into their interactions with biological targets and their potential therapeutic effects (Wen et al., 2022).

Propriétés

IUPAC Name |

6-[(2-chloro-5-iodophenyl)methyl]-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClIO2/c16-13-3-2-12(17)9-11(13)7-10-1-4-14-15(8-10)19-6-5-18-14/h1-4,8-9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQHKSSIDKTCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CC3=C(C=CC(=C3)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

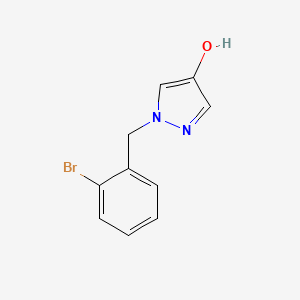

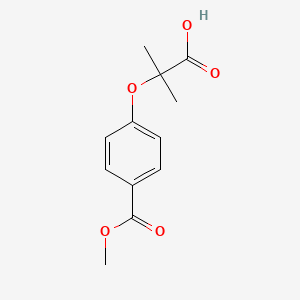

![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1408953.png)